tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Description
tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a unique arrangement of heteroatoms and functional groups. The molecule contains a spiro[5.5]undecane core, where one ring is a 9-oxa (oxygen-containing) six-membered ring fused to a 2-aza (nitrogen-containing) six-membered ring. A ketone group (4-oxo) and a tert-butyloxycarbonyl (Boc) protecting group are positioned at key locations on the nitrogen atom, enhancing its stability and utility in synthetic chemistry.
The Boc group is critical for protecting amines during multi-step reactions, making this compound valuable in drug discovery and organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-9-11(16)8-14(10-15)4-6-18-7-5-14/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNIPNFHOGXQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves the Prins cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Grubbs’ catalyst for olefin metathesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a feasible approach for large-scale synthesis due to its efficiency and the ability to introduce various substituents .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with molecular targets such as the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis. The compound inhibits the function of this protein, thereby exerting its antituberculosis effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The spiro[5.5]undecane framework is highly modular, allowing for substitutions in the positions of heteroatoms (O, N), ketone groups, and Boc protection. Below is a comparative analysis of key analogs:
Key Differences and Implications
Heteroatom Positioning :
- The substitution of oxygen (9-oxa) vs. nitrogen (aza) alters electronic properties and hydrogen-bonding capacity. For instance, 9-oxa analogs (e.g., CAS 1259489-95-6) may exhibit improved metabolic stability compared to diaza derivatives .
- Compounds with multiple nitrogen atoms (e.g., 2,9-diaza) are often used in kinase inhibitors due to enhanced binding affinity .
Functional Group Impact :
- The 4-oxo group in the target compound introduces a reactive ketone, enabling further derivatization (e.g., nucleophilic additions) .
- Boc-protected amines (e.g., CAS 873924-08-4) are pivotal in peptide synthesis, whereas HCl salts (e.g., CAS 1023301-88-3) improve solubility for biological assays .
Synthetic Routes :
- tert-Butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1346229-51-3) is synthesized via hydroformylation and aldol condensation, yielding spirocycles in 40% efficiency .
- Buchwald-Hartwig coupling and Boc deprotection are standard methods for diazaspiro compounds (e.g., METTL3 inhibitor precursors) .
9-Oxo analogs (e.g., CAS 873924-08-4) exhibit moderate bioavailability (0.55), making them suitable for oral drug candidates .
Biological Activity
Tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₁NO₄, with a molecular weight of approximately 267.32 g/mol. The compound features a distinctive spirocyclic arrangement that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₄ |
| Molecular Weight | 267.32 g/mol |
| Purity | 95% |
| Storage Conditions | Room temperature |
Antimicrobial Activity
Research indicates that compounds with similar structural features to tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane have demonstrated antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacteria and fungi. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity, potentially inhibiting the growth of pathogenic microorganisms through disruption of their cellular functions.
Anticancer Potential
Preliminary studies have also suggested that tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane may possess anticancer effects. The compound has been observed to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The unique functional groups present in the structure could facilitate interactions with cellular targets, leading to therapeutic effects against certain types of cancer.
The exact mechanism of action for tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane is not fully elucidated; however, it is hypothesized that the oxo and carboxylate groups may play crucial roles in binding to specific enzymes or receptors within biological systems. These interactions can lead to changes in enzyme activity or receptor signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers examined the antimicrobial properties of several spirocyclic compounds, including tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane. The results indicated significant inhibition of bacterial growth in vitro, suggesting potential applications in developing new antimicrobial agents.
- Anticancer Activity Assessment : In another study focusing on cancer treatment, researchers evaluated the effects of this compound on various cancer cell lines. The findings revealed that tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane effectively induced apoptosis and reduced cell viability, indicating its potential as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use closed systems to minimize aerosol/dust formation .
- Ventilation : Ensure local exhaust ventilation to reduce inhalation risks, especially during weighing or transferring .
- Fire Safety : Use dry chemical or alcohol-resistant foam for fires, as combustion releases carbon monoxide and nitrogen oxides .
- Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose via licensed waste services .
Q. What are the common synthetic strategies for preparing tert-butyl-protected spirocyclic compounds like this molecule?
- Methodological Answer :
- BOC Protection : Introduce the tert-butyl carbamate (BOC) group early to protect reactive amines, followed by cyclization via intramolecular nucleophilic substitution or ring-closing metathesis .
- Oxidation Steps : Ketone groups (e.g., 4-oxo) are often introduced via Jones oxidation or Swern conditions after ring formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethanol) is recommended for isolating high-purity products .
Q. How can researchers confirm the molecular identity and purity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR : Use H and C NMR to verify spirocyclic structure and tert-butyl group integrity (e.g., δ ~1.4 ppm for BOC methyl protons) .
- HPLC/MS : Assess purity (>95%) and molecular weight confirmation (e.g., [M+H]+ = 268.35 for CHNO) .
- Melting Point : Compare observed values (e.g., 70–73°C) with literature data .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the solid-state stability and crystallinity of this compound?
- Methodological Answer :
- Crystallographic Analysis : Use SHELX software for structure refinement. Hydrogen bonds (e.g., N–H···O=C) form graph-set motifs (e.g., ), stabilizing crystal packing .
- Thermal Stability : TGA/DSC can correlate decomposition temperatures (e.g., ~184°C flash point) with intermolecular interactions .
Q. What experimental strategies address contradictions in reported reactivity data for similar spirocyclic compounds?
- Methodological Answer :
- Controlled Reactivity Studies : Systematically vary solvents (e.g., DMF vs. THF), temperatures, and catalysts to isolate intermediates (e.g., enolate vs. imine forms) .
- Kinetic Profiling : Use in-situ FTIR or NMR to monitor reaction pathways and identify side products (e.g., over-oxidation or ring-opening) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and explain stereochemical outcomes .
Q. How can researchers optimize the stereoselective synthesis of this compound’s derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective spirocyclization .
- Protecting Group Tuning : Replace tert-butyl with bulkier groups (e.g., trityl) to sterically direct ring closure .
- Dynamic Resolution : Use enzymatic resolution (e.g., lipases) to separate diastereomers post-synthesis .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
